molecular formula C4H9NO2S B12095896 2-Amino-2-methyl-3-sulfanylpropanoic acid

2-Amino-2-methyl-3-sulfanylpropanoic acid

Cat. No.: B12095896
M. Wt: 135.19 g/mol
InChI Key: NZBONMFLYFGTAC-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-3-sulfanylpropanoic acid is an organic compound with the molecular formula C4H9NO2S It is a derivative of cysteine, an amino acid that contains a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-3-sulfanylpropanoic acid can be achieved through several methods. One common approach involves the alkylation of cysteine with methyl iodide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve cysteine in a basic aqueous solution (e.g., sodium hydroxide).
  • Add methyl iodide dropwise while maintaining the reaction temperature at around 0-5°C.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Acidify the solution to precipitate the product, which can then be purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-3-sulfanylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-2-methyl-3-sulfanylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in biological systems, particularly in protein structure and function.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-3-sulfanylpropanoic acid involves its interaction with various molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cysteine: A naturally occurring amino acid with a thiol group.

    Methionine: An essential amino acid containing a sulfur atom.

    Homocysteine: An amino acid similar to cysteine but with an additional methylene group.

Uniqueness

2-Amino-2-methyl-3-sulfanylpropanoic acid is unique due to its specific structural features, such as the presence of both an amino and a thiol group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-2-methyl-3-sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-4(5,2-8)3(6)7/h8H,2,5H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBONMFLYFGTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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